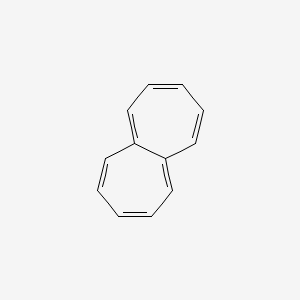
Heptalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptalene is an ortho-fused bicyclic hydrocarbon and a mancude carbobicyclic parent.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Heptalene, a nonaromatic bicyclic 12 π-electron system, displays interesting potential Hückel aromaticity in its oxidized or reduced forms. The synthesis of thiophene-fused heptalene demonstrates a shallower saddle structure and lesser bond alternation in its dianion form, exhibiting significant degrees of Hückel aromaticity (Oshima et al., 2015).
- The synthesis of thiophene-fused heptalene derivatives and their characterization through UV/Vis and fluorescence spectroscopy, as well as electrochemical experiments, provides insights into the electronic properties of these derivatives (Shoji et al., 2020).
Synthesis and Characterization
- Research demonstrates the synthesis of a nonbenzenoid hydrocarbon, difluoreno[1,9,8- alkj:1',9',8'- gfed]heptalene, revealing its planar and symmetric core, which induces antiaromatic and open-shell characteristics (Konishi et al., 2019).
- Studies on binuclear heptalene iron carbonyl complexes offer insights into the structural characteristics and energy states of these complexes, contributing to the understanding of organometallic chemistry involving heptalene (Li et al., 2012).
- The formation of substituted benzo[a]heptalenes via Bergman Cyclization, and the synthesis of bis(heptalene) “submarine” metal dimer sandwich compounds, provides valuable data on the structural dynamics and potential applications in organometallic chemistry (Abou‐Hadeed, 2000) (Li et al., 2013).
Analytical Applications
- A novel solid-phase microextraction method based on polymer monolith frit combines with high-performance liquid chromatography for determination of aldehydes, including heptanal, in biological samples. This method demonstrates the practical utility of heptalene in analytical chemistry (Xu et al., 2011).
Propriétés
Numéro CAS |
257-24-9 |
|---|---|
Nom du produit |
Heptalene |
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
heptalene |
InChI |
InChI=1S/C12H10/c1-3-7-11-9-5-2-6-10-12(11)8-4-1/h1-10H |
Clé InChI |
DDTGNKBZWQHIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC=C2C=C1 |
SMILES canonique |
C1=CC=C2C=CC=CC=C2C=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



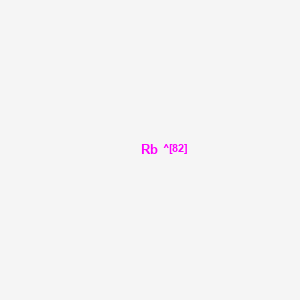


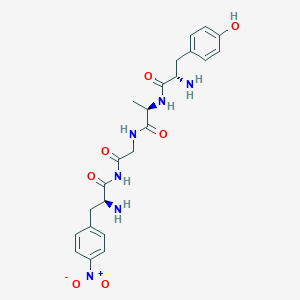
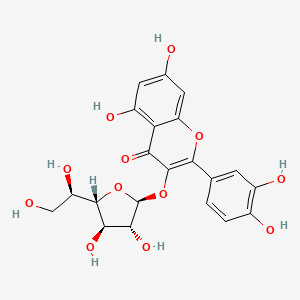
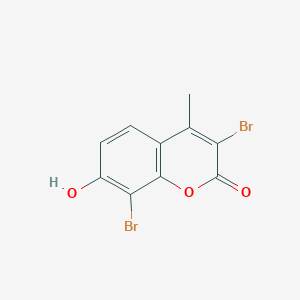

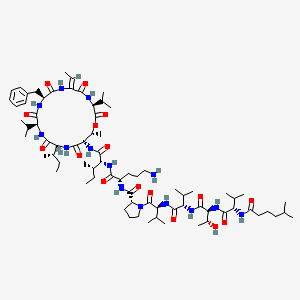


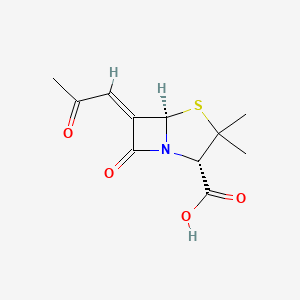
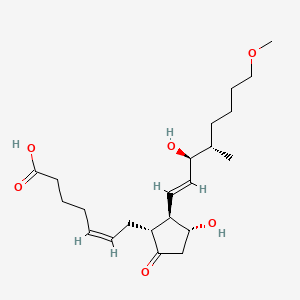

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)